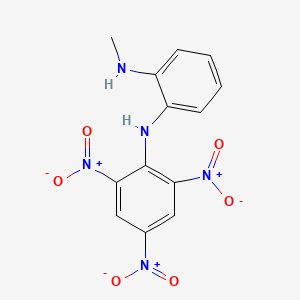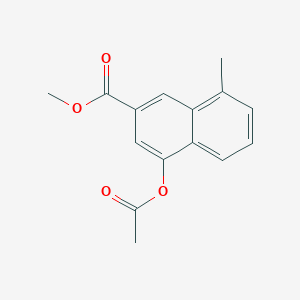
Methyl (R)-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and catalysis. The presence of the chiral center in the pyrrolidine ring makes it a valuable building block for the synthesis of various enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline, a naturally occurring amino acid.
Benzylation: The pyrrolidine ring is then benzylated to introduce the benzyloxy group. This step is usually carried out using benzyl bromide in the presence of a base such as sodium hydride.
Esterification: The carboxylic acid group of the pyrrolidine ring is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The chiral center in the pyrrolidine ring allows it to participate in enantioselective reactions, making it an effective catalyst in asymmetric synthesis. The benzyloxy group can also influence the reactivity and selectivity of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-benzyl-5-oxo-3-pyrrolidine-carboxylate: Similar structure but lacks the chiral center.
Proline Derivatives: Share the pyrrolidine ring structure but differ in functional groups.
Uniqueness
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride is unique due to its chiral center, which imparts enantioselectivity in reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products, distinguishing it from other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C14H20ClNO3 |
|---|---|
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
methyl (2R)-2-(phenylmethoxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13(16)14(8-5-9-15-14)11-18-10-12-6-3-2-4-7-12;/h2-4,6-7,15H,5,8-11H2,1H3;1H/t14-;/m1./s1 |
InChI-Schlüssel |
MYVWNJFILRLBDL-PFEQFJNWSA-N |
Isomerische SMILES |
COC(=O)[C@@]1(CCCN1)COCC2=CC=CC=C2.Cl |
Kanonische SMILES |
COC(=O)C1(CCCN1)COCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
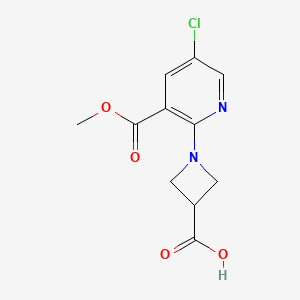
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)
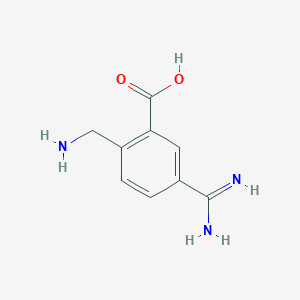
![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)


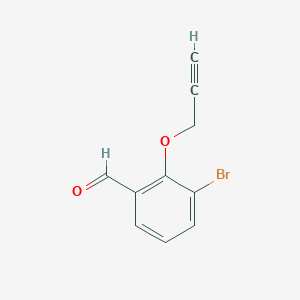

![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)
